molecular formula C20H18F2N4O4 B10954679 N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10954679
M. Wt: 416.4 g/mol
InChI Key: WCYNTNOMTOFAST-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a difluoromethoxyphenyl group and a pyrazolylmethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the difluoromethoxyphenyl intermediate, followed by the synthesis of the pyrazolylmethyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzamide group can be reduced to a benzylamine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide include:

  • N-[4-(trifluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N-[4-(methoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

Properties

Molecular Formula

C20H18F2N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C20H18F2N4O4/c1-12-18(26(28)29)13(2)25(24-12)11-14-5-3-4-6-17(14)19(27)23-15-7-9-16(10-8-15)30-20(21)22/h3-10,20H,11H2,1-2H3,(H,23,27)

InChI Key

WCYNTNOMTOFAST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC(F)F)C)[N+](=O)[O-]

Origin of Product

United States

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